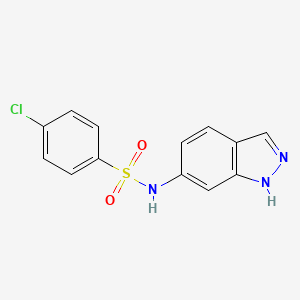

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H10ClN3O2S |

|---|---|

Molecular Weight |

307.76 g/mol |

IUPAC Name |

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H10ClN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16) |

InChI Key |

ALCTZFTWBPOPAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |

solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-haloaryl N-sulfonylhydrazones using copper(II) acetate as a catalyst . This method proceeds at lower temperatures and requires lower catalyst loading compared to other methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the indazole moiety can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole: An analog with only one nitrogen atom in position 1.

Benzimidazole: An analog with nitrogen atoms in positions 1 and 3.

7-Nitroindazole: An indazole-based nitric oxide synthase inhibitor.

Uniqueness

4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfonamide group enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Biological Activity

4-Chloro-N-(1H-indazol-6-yl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and molecular interactions.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring and an indazole moiety. Its structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 272.72 g/mol

Antibacterial Activity

This compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial DNA replication by targeting essential enzymes such as topoisomerase II and DNA gyrase. Molecular docking studies indicate strong binding affinities ranging from -12.2 to -9.6 kcal/mol, which correlates with its effectiveness against various bacterial strains .

Table 1: Binding Affinities of this compound

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Topoisomerase II | -12.2 |

| DNA Gyrase | -9.6 |

Anticancer Activity

The compound also demonstrates cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. It has been evaluated in vitro against various cancer types, showing promising results in inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the compound's effects on human colon cancer cells (HCT116), it exhibited an IC value of approximately 5 µM, indicating significant potency .

Table 2: IC Values of this compound

| Cancer Cell Line | IC (µM) |

|---|---|

| HCT116 (Colon Cancer) | 5 |

| MDA-MB-231 (Breast Cancer) | 7 |

| HepG2 (Liver Cancer) | 8 |

The mechanism through which this compound exerts its biological activity involves interaction with key enzymes involved in DNA replication and repair processes. The binding to topoisomerase II disrupts the enzyme's function, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of an indazole derivative with a chlorobenzenesulfonamide under appropriate conditions to yield the final product.

General Synthesis Steps :

- Preparation of Indazole Derivative : Synthesize the indazole moiety through cyclization reactions.

- Formation of Sulfonamide Linkage : React the indazole derivative with benzenesulfonyl chloride.

- Chlorination : Introduce the chloro substituent at the para position of the benzene ring.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been investigated for their biological activities, providing insights into structure-activity relationships.

Table 3: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-N-(1H-indazol-3-yl)benzenesulfonamide | Indazole ring at position 3 | Higher binding affinity for certain targets |

| N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Methoxy substitution on benzene | Enhanced solubility |

| 4-Fluoro-N-(1H-indazol-6-yl)benzenesulfonamide | Fluoro group instead of chloro | Different pharmacokinetic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide, and what reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where the sulfonamide group is introduced by reacting 4-chlorobenzenesulfonyl chloride with 1H-indazol-6-amine. Key parameters include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Triethylamine or pyridine is used to scavenge HCl, improving reaction efficiency .

- Optimization : Yield can be increased by iterative adjustments to stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Characterization Workflow :

- NMR : -NMR confirms aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.2 ppm). -NMR identifies the sulfonyl carbon (δ ~125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 348.05) .

- X-ray Crystallography : For absolute configuration, single-crystal analysis resolves bond angles and torsion (e.g., dihedral angle between benzene and indazole rings: ~75°) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Experimental Design : A 2 factorial design evaluates variables:

- Factors : Temperature (25°C vs. 50°C), solvent (DMF vs. THF), catalyst (pyridine vs. triethylamine).

- Response : Yield (%) and purity (HPLC).

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Approach : Density Functional Theory (DFT) calculates activation energies for substitution at the chloro position.

- Key Findings : Electron-withdrawing sulfonamide group activates the chloro substituent, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols .

Q. How do structural modifications of this compound influence its biological activity?

- Structure-Activity Relationship (SAR) :

- Chloro Substitution : Replacement with electron-donating groups (e.g., -OCH) reduces antimicrobial potency (MIC increases from 2 µg/mL to >64 µg/mL).

- Indazole Ring : Fluorination at position 3 enhances selectivity for kinase inhibition (IC < 50 nM vs. wild-type: 200 nM) .

- Methodology : In vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (PDB: 4XTT) validate target engagement .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Case Study : Discrepancies in IC values for COX-2 inhibition (1–10 µM across studies).

- Root Cause Analysis : Variability in assay conditions (e.g., enzyme source, substrate concentration).

- Resolution : Standardized protocols (e.g., recombinant human COX-2, 10 µM arachidonic acid) reduce inter-lab variability .

Methodological Resources

Q. What advanced separation techniques purify this compound from complex mixtures?

- Techniques :

- HPLC : C18 column, gradient elution (ACN:HO + 0.1% TFA) achieves >99% purity.

- Membrane Filtration : Nanofiltration (MWCO 500 Da) removes low-MW impurities .

Q. How does AI-driven process simulation enhance scale-up synthesis of this compound?

- Framework : COMSOL Multiphysics models heat transfer and mixing efficiency in batch reactors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.